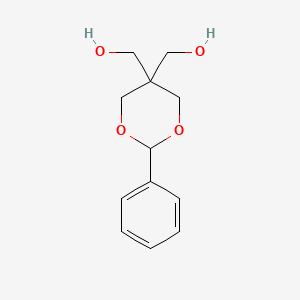

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Description

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWCGYXHBIWIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178947 | |

| Record name | m-Dioxane-5,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-41-4 | |

| Record name | 2-Phenyl-1,3-dioxane-5,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-o-benzylidinepentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2425-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Dioxane-5,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONO-BENZALPENTAERYTHRITOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO-O-BENZYLIDINEPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KS02OV17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane from Pentaerythritol and Benzaldehyde

Foreword: Strategic Importance in Complex Molecule Synthesis

The synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a strategic intermediate also known as monobenzal pentaerythritol, represents a cornerstone reaction in synthetic organic chemistry. This molecule, bearing two free primary hydroxyl groups and a sterically defined cyclic acetal, serves as a versatile building block for a myriad of complex structures, including dendrimers, specialized polymers, and pharmacologically active compounds. Its utility is particularly pronounced in drug development, where precise control over molecular architecture is paramount. This guide provides a comprehensive exploration of its synthesis, moving beyond mere procedural steps to elucidate the underlying chemical principles, strategic considerations for methodological selection, and robust analytical validation.

The Chemical Transformation: An Overview

The reaction proceeds via an acid-catalyzed acetalization, a reversible reaction between an aldehyde (benzaldehyde) and a diol (pentaerythritol). Pentaerythritol, a tetraol, selectively reacts with one equivalent of benzaldehyde to form a six-membered cyclic acetal, leaving two hydroxyl groups unreacted.[1] The inherent challenge and elegance of this synthesis lie in controlling the reaction to favor the formation of the monoacetal over the diacetal byproduct.

The Core Mechanism: Acid-Catalyzed Acetal Formation

The formation of the 1,3-dioxane ring is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The mechanism can be dissected into several discrete, reversible steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H⁺ from HCl) protonates the carbonyl oxygen of benzaldehyde. This crucial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

-

Nucleophilic Attack by Pentaerythritol : A hydroxyl group from pentaerythritol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[4]

-

Deprotonation : A base (such as water or another alcohol molecule) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group : The newly formed hydroxyl group on the former carbonyl carbon is protonated by the acid catalyst, converting it into a good leaving group (water).[2]

-

Formation of a Resonance-Stabilized Carbocation : The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.

-

Intramolecular Cyclization : A second hydroxyl group from the same pentaerythritol molecule attacks the carbocation in an intramolecular fashion, forming the six-membered dioxane ring.[3]

-

Final Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

dot digraph "Acetal_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Acetal_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Methodological Approaches and Strategic Selection

Several protocols for the synthesis of this compound have been reported, each with distinct advantages and considerations. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.

Comparative Analysis of Synthetic Protocols

| Parameter | Method A: Aqueous HCl | Method B: Iodine in DMF |

| Catalyst | Concentrated Hydrochloric Acid | Iodine on Activated Carbon |

| Solvent | Water | N,N-Dimethylformamide (DMF) |

| Temperature | 35 °C | 80-90 °C |

| Reaction Time | ~1 hour | ~5 hours |

| Work-up | Filtration of precipitated product | Filtration, solvent evaporation, liquid-liquid extraction |

| Pros | Environmentally benign solvent, simple work-up, good yields due to product insolubility.[1] | High yield (reported up to 80%).[5] |

| Cons | Requires careful control of temperature to maintain solubility of pentaerythritol. | Use of a high-boiling organic solvent, more complex work-up, higher temperature. |

| Reference | Chemistry Online[1] | PubMed Central[5] |

Causality Behind Experimental Choices:

-

Aqueous HCl Method: This method leverages Le Chatelier's principle in a unique way. While acetal formation is a dehydration reaction, performing it in water is counterintuitive.[1] However, the success of this method hinges on the low solubility of the product in the aqueous medium.[1] As the product forms, it precipitates out of the solution, effectively removing it from the equilibrium and driving the reaction to completion.[1][6] This makes it an elegant and green approach. The use of a strong Brønsted acid like HCl ensures efficient protonation of the benzaldehyde.

-

Iodine in DMF Method: Iodine, in this context, likely acts as a mild Lewis acid catalyst. The use of an organic solvent like DMF allows for higher reaction temperatures, which can increase the reaction rate. This method may be preferable when dealing with substrates that have poor solubility in water. The more complex work-up is a trade-off for potentially higher yields and applicability to a broader range of substrates.

Controlling Selectivity: Monoacetal vs. Diacetal Formation

The primary potential side product is the dibenzal acetal, where two molecules of benzaldehyde react with all four hydroxyl groups of pentaerythritol. The formation of the desired monoacetal is favored by:

-

Stoichiometry: Using a close to 1:1 molar ratio of pentaerythritol to benzaldehyde is critical.[6] An excess of benzaldehyde would inevitably lead to a higher proportion of the diacetal.

-

Reaction Conditions: The precipitation of the monoacetal in the aqueous method effectively prevents its further reaction to the diacetal, as the solid-state product is less available for reaction.[1]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with expected outcomes and points of critical control.

Protocol A: Aqueous Synthesis with HCl Catalyst

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pentaerythritol | 136.15 | 1.8 g | ~13 mmol |

| Benzaldehyde | 106.12 | 1.4 mL (1.46 g) | ~14 mmol |

| Concentrated HCl | 36.46 | 2 drops (~0.1 mL) | Catalytic |

| Water | 18.02 | 26 mL | Solvent |

| Toluene | 92.14 | ~12 mL | Recrystallization |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, combine pentaerythritol (1.8 g) and water (26 mL).[1]

-

Gently warm the mixture to 35 °C in a water bath with stirring to dissolve the pentaerythritol.[1]

-

Once the pentaerythritol has dissolved, add 2 drops of concentrated HCl, followed by benzaldehyde (1.4 mL).[1]

-

Maintain the temperature at 35 °C and stir for 1 hour. A solid precipitate will form during this time.[1]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water (1 mL).[1]

-

Air-dry the crude product on the filter.

-

Purification: Recrystallize the crude solid from approximately 12 mL of hot toluene to yield a colorless solid.[1]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry.

-

Characterization: Determine the melting point of the purified product. The expected melting point is in the range of 135-137 °C.[1]

Protocol B: Iodine-Catalyzed Synthesis in DMF

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pentaerythritol | 136.15 | 4.0 g | ~30 mmol |

| Benzaldehyde | 106.12 | 30 mL (31.3 g) | ~295 mmol |

| Iodine on Activated Carbon | - | 0.5 g | Catalytic |

| DMF | 73.09 | 20 mL | Solvent |

| Diethyl Ether | 74.12 | ~50 mL | Extraction |

| 5% Aq. Sodium Bicarbonate | - | - | Washing |

| Sodium Sulfate (anhydrous) | 142.04 | - | Drying |

| Ethyl Acetate | 88.11 | - | Recrystallization |

Procedure:

-

In a suitable reaction flask, combine pentaerythritol (4.0 g) and DMF (20 mL) and heat to 80 °C.[5]

-

Add the iodine on activated carbon catalyst (0.5 g) and benzaldehyde (30 mL).[5]

-

Heat the solution at 80-90 °C for 5 hours.[5]

-

Filter the hot solution to remove the catalyst.

-

Remove the DMF by evaporation under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash the solution with 5% aqueous sodium bicarbonate.[5]

-

Dry the diethyl ether layer over anhydrous sodium sulfate.[5]

-

Remove the solvent by evaporation to yield the crude solid product.

-

Purification: Recrystallize the solid from ethyl acetate.[5]

-

Characterization: Determine the melting point. A yield of approximately 80% has been reported for this method.[5]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General experimental workflow for the synthesis.

Analytical Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Melting Point

A sharp melting point in the range of 135-137 °C is a strong indicator of purity.[1]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include:

-

A singlet for the acetal proton (-O-CH(Ph)-O-).

-

Signals for the aromatic protons of the phenyl group.

-

Distinct signals for the axial and equatorial protons of the CH₂ groups within the dioxane ring.

-

Signals for the CH₂ groups of the hydroxymethyl substituents.

-

A signal for the hydroxyl protons, which may be broad and its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon environments in the molecule. Key signals include:

-

A signal for the acetal carbon (-O-C(Ph)-O-).

-

Signals for the aromatic carbons.

-

A signal for the quaternary carbon of the pentaerythritol core.

-

Signals for the CH₂ carbons of the dioxane ring and the hydroxymethyl groups.

-

-

FTIR Spectroscopy: The infrared spectrum is useful for identifying key functional groups.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

Characteristic C-O stretching bands for the acetal and alcohol functionalities in the fingerprint region.

-

The absence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ from benzaldehyde confirms the completion of the reaction.

-

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product (C₁₂H₁₆O₄, MW = 224.25 g/mol ).[5]

Safety and Handling

-

Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.[7][8][9]

-

Pentaerythritol: Generally considered to be of low hazard. May cause mild irritation upon contact with eyes or skin.[10]

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Organic Solvents (Toluene, DMF, Ethyl Acetate, Diethyl Ether): Flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a fundamentally important transformation that provides access to a valuable bifunctional building block. By understanding the underlying mechanistic principles and the strategic implications of different methodological choices, researchers can reliably and efficiently produce this key intermediate. The aqueous-based synthesis stands out as a particularly elegant and environmentally conscious approach, demonstrating how fundamental principles of physical organic chemistry can be leveraged to drive a reaction to completion under unconventional conditions. Rigorous analytical characterization remains the cornerstone of ensuring the quality and suitability of the synthesized material for subsequent applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 7. This compound | 2425-41-4 | TCI AMERICA [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS No. 2425-41-4), a versatile chemical intermediate. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields, offering not only a compilation of data but also insights into the experimental context and practical implications of these properties.

Introduction: A Molecule of Interest

This compound, also known as benzaldehyde monopentaerythritol acetal, is a heterocyclic compound with a rigid dioxane core and two primary hydroxyl groups. Its unique structural features, combining a hydrophobic phenyl group with hydrophilic hydroxyl functionalities, make it a compound of interest in various applications, including as a precursor in organic synthesis.[1] Understanding its physicochemical properties is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, formulation strategies, and analytical method development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties dictate its behavior in various chemical and biological systems.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆O₄ | [1][2][3] |

| Molecular Weight | 224.25 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [3] |

| CAS Number | 2425-41-4 | [2][3] |

The molecule possesses a chair conformation for the 1,3-dioxane ring, with the 2-phenyl substituent occupying an equatorial position. This steric arrangement is a key determinant of its reactivity and interaction with other molecules.[1]

Thermal Properties

The thermal behavior of a compound is critical for determining appropriate storage and handling conditions, as well as for designing synthetic routes that involve heating.

| Property | Value | Source(s) |

| Melting Point | 133-137 °C | [4] |

| Boiling Point | 391 °C at 760 mmHg | |

| Flash Point | 190.3 °C |

Solubility and Partitioning Behavior

Solubility is a critical parameter influencing a compound's bioavailability and its suitability for various formulation and reaction media. The partitioning behavior, described by the octanol-water partition coefficient (LogP), provides insight into its lipophilicity.

| Property | Value | Source(s) |

| LogP | 0.703 | |

| Solubility | Insoluble in the aqueous reaction medium of its synthesis. Recrystallized from toluene and ethyl acetate. | [1] |

The positive LogP value suggests a slight preference for lipophilic environments. While quantitative solubility data in a range of solvents is not extensively documented, its synthesis procedure indicates insolubility in water and solubility in organic solvents like toluene and ethyl acetate.[1] The presence of two hydroxyl groups, however, imparts some degree of polarity to the molecule.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of the compound.

Crystal Structure

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. The key findings are:

-

Crystal System: Orthorhombic[1]

-

Space Group: C222₁

-

Conformation: The 1,3-dioxane ring adopts a chair conformation.[1]

-

Substituent Position: The phenyl group at the C2 position is in an equatorial orientation.[1]

These structural details are crucial for understanding the molecule's stereochemistry and its interactions in a crystalline state.

Spectroscopic Analysis

While readily available spectra with detailed peak assignments are limited in the public domain, spectroscopic data for this compound exists and is crucial for its characterization. Researchers should expect to see characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the dioxane ring and hydroxymethyl groups, and the methine proton of the acetal in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show distinct signals for the aromatic, dioxane, and hydroxymethyl carbons. The IR spectrum would be characterized by O-H stretching vibrations from the hydroxyl groups and C-O stretching from the acetal and alcohol functionalities.

Chemical Stability and Reactivity

The stability of this compound is largely governed by the acetal functional group.

-

pH Stability: Acetals are known to be stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the dioxane ring to yield pentaerythritol and benzaldehyde. The kinetics of this hydrolysis would be dependent on the pH and temperature.

-

Reactivity: The two primary hydroxyl groups are available for further chemical transformations, such as esterification, etherification, or conversion to other functional groups. This makes this compound a useful diol building block in polymer chemistry and organic synthesis.

Experimental Protocols

The following section outlines generalized experimental protocols relevant to the characterization of this compound.

Synthesis of this compound

This protocol is based on the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.

Materials:

-

Pentaerythritol

-

Benzaldehyde

-

Concentrated Hydrochloric Acid

-

Water

-

Toluene for recrystallization

Procedure:

-

Dissolve pentaerythritol in water with gentle heating.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Slowly add benzaldehyde to the reaction mixture with stirring.

-

Continue stirring at a slightly elevated temperature to allow for the precipitation of the product.

-

Isolate the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure this compound.

Diagram of Synthetic Workflow:

References

A Technical Guide to the Solid-State Structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and potential for application in fields such as materials science and pharmacology. This guide provides a comprehensive technical overview of the crystal structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a heterocyclic compound that serves as a valuable synthetic intermediate. We will detail the synthesis and crystallization protocols necessary for structural analysis, provide a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD), and present a thorough analysis of the determined molecular and supramolecular architecture. The causality behind key experimental choices is explained to provide field-proven insights for researchers engaged in structural chemistry.

Introduction and Significance

This compound (also known as 2-Phenyl-1,3-dioxane-5,5-dimethanol or Monobenzalpentaerythritol) is a key organic compound built on a six-membered dioxane ring[1]. This structure is derived from the acid-catalyzed acetalization of pentaerythritol with benzaldehyde. The presence of two primary hydroxyl groups offers reactive sites for further chemical modification, making it a versatile building block in organic synthesis[2][3].

Derivatives of the 1,3-dioxane scaffold are of significant interest in medicinal chemistry and drug development. They have been investigated for a range of biological activities, including their potential as modulators to overcome multidrug resistance (MDR) in cancer therapy[4][5]. The stereochemistry and conformational rigidity of the dioxane ring are critical for its interaction with biological targets[6]. Therefore, a definitive understanding of its solid-state structure is paramount for rational drug design and the development of novel functional materials. This guide elucidates the precise atomic arrangement of the title compound, providing a foundational dataset for future research.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to determining a crystal structure begins with the synthesis of the pure compound followed by the growth of high-quality single crystals. The protocol described here is based on the successful synthesis reported in the crystallographic literature[7].

Synthesis Protocol

The synthesis involves the formation of an acetal from pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) and benzaldehyde.

Methodology:

-

Reactant Preparation: In a suitable reaction flask, heat 2,2-Bis(hydroxymethyl)-1,3-propanediol (4.0 g, 30 mmol) in dimethylformamide (DMF, 20 ml) to 353 K (80 °C) with stirring to achieve dissolution.

-

Catalyst and Reagent Addition: Add a catalytic amount of iodine (0.5 g) and benzaldehyde (30 ml) to the heated solution.

-

Reaction: Maintain the reaction temperature between 353–363 K (80-90 °C) for 5 hours. The solution should remain clear.

-

Work-up: Filter the solution while hot to remove any insoluble impurities. Remove the DMF solvent by evaporation under reduced pressure.

-

Purification: Dissolve the resulting residue in diethyl ether (50 ml) and wash the solution with 5% aqueous sodium bicarbonate to neutralize any remaining acid. Dry the ether layer over anhydrous sodium sulfate.

-

Isolation: Remove the diethyl ether by evaporation to yield the solid product.

-

Expert Insight: The choice of iodine as a catalyst is a mild and effective alternative to strong mineral acids, often leading to cleaner reactions and simpler purification. The aqueous bicarbonate wash is a critical step to remove the catalyst and prevent potential acid-catalyzed degradation during solvent removal.

Crystallization Protocol

Obtaining crystals suitable for SC-XRD is often the most challenging step[8]. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For this compound, recrystallization from ethyl acetate was successful[7].

Methodology: Slow Evaporation

-

Dissolution: Dissolve the crude solid product in a minimum amount of hot ethyl acetate. The goal is to create a saturated solution.

-

Filtration: Filter the hot solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the container with a lid or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at room temperature. Over several hours to days, as the solvent evaporates, the concentration of the solute will slowly increase beyond its saturation point, promoting the growth of well-ordered single crystals.

-

Expert Insight: The rate of evaporation is a critical parameter. If it is too fast, a polycrystalline powder will crash out of solution. If it is too slow, nucleation may not occur. The number and size of the holes in the covering can be adjusted to optimize this rate. The ideal crystal for SC-XRD should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension[9].

The overall workflow from synthesis to data collection is illustrated below.

Caption: Workflow from synthesis to structure solution.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution[10]. It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique pattern that can be mathematically decoded to reveal the arrangement of atoms[9][11].

Step-by-Step Experimental Workflow

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope. It is mounted on a thin glass fiber or a loop and placed on a goniometer head in the diffractometer[12]. For the title compound, a crystal of size 0.46 × 0.42 × 0.21 mm was used[7].

-

Data Collection: The mounted crystal is cooled to reduce thermal motion of the atoms, which results in a sharper diffraction pattern. The data for this compound was collected at 173 K (-100 °C)[7]. The crystal is then exposed to a monochromatic X-ray beam (Mo Kα radiation in this case) and rotated through various angles. A detector records the positions and intensities of the thousands of diffracted X-ray reflections[10].

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the space group. The unit cell is the smallest repeating unit of the crystal lattice. Computational software is then used to solve the "phase problem" and generate an initial electron density map of the molecule.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor; a lower R-factor indicates a better fit[7].

Analysis of the Crystal Structure

The SC-XRD analysis of this compound provides precise details of its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Crystallographic Data Summary

The key crystallographic parameters determined for the title compound are summarized in the table below[7].

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| Volume (ų) | 2262.7 (2) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 173 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I>2σ(I)] | 0.066 |

| Data Source | Luo et al. (2008)[7] |

Molecular Geometry and Conformation

The analysis confirms the expected molecular structure. Key findings include:

-

Dioxane Ring Conformation: The 1,3-dioxane ring adopts a stable chair conformation . This is the lowest energy conformation for six-membered rings, minimizing steric and torsional strain.

-

Substituent Positions: The bulky phenyl group at the C2 position occupies an equatorial position . This minimizes steric hindrance with the rest of the ring, a common feature in substituted cyclohexanes and related heterocycles. The two hydroxymethyl groups at the C5 position are also positioned to reduce steric clash[7][13].

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, driven by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction.

The hydroxyl groups (-OH) act as hydrogen bond donors, while the oxygen atoms of adjacent molecules act as acceptors. Specifically, an O—H···O hydrogen bond links adjacent molecules together[7]. This interaction creates infinite one-dimensional chains running through the crystal lattice, a key feature of its supramolecular architecture.

Caption: Intermolecular hydrogen bonding network.

Conclusion

This guide has detailed the synthesis, crystallization, and definitive solid-state structure of this compound as determined by single-crystal X-ray diffraction. The analysis confirms a chair conformation for the dioxane ring with an equatorial phenyl substituent. The crystal packing is primarily directed by O—H···O hydrogen bonds, which assemble the molecules into one-dimensional chains. This structural data provides an essential foundation for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the compound's properties and facilitating the design of new derivatives with tailored functions.

References

- 1. CAS 2425-41-4: 2-Phenyl-1,3-dioxane-5,5-dimethanol [cymitquimica.com]

- 2. 1,3-Dioxane-5,5-dimethanol | 6228-25-7 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This document provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental NMR principles with structural analysis to offer a detailed interpretation of the molecule's spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction: The Structural Elucidation Challenge

This compound, also known as O,O'-Benzylidenepentaerythritol, is a cyclic acetal formed from the reaction of benzaldehyde and pentaerythritol.[1] Its rigid 1,3-dioxane core, substituted with a bulky phenyl group and two reactive hydroxymethyl groups, makes it a valuable precursor in organic synthesis.[2] Accurate structural confirmation is paramount for its application, and NMR spectroscopy stands as the definitive tool for this purpose.

X-ray crystallography studies have confirmed that the 1,3-dioxane ring adopts a stable chair conformation, with the large phenyl substituent occupying an equatorial position to minimize steric hindrance.[3][4] This fixed conformation is a critical factor that governs the chemical environment of each proton and carbon, leading to a distinct and predictable NMR spectrum. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra based on this known stereochemistry.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the molecule's symmetry, several protons are chemically equivalent. A plane of symmetry passing through C2, the phenyl group, and C5 simplifies the spectrum.

Key Predicted Resonances:

-

Phenyl Protons (H-Ar): The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.30-7.50 ppm . Protons closer to the dioxane ring (ortho positions) may be slightly deshielded compared to the meta and para protons.

-

Benzylic Proton (H-2): The single proton at the C2 position (the acetal proton) is attached to a carbon bonded to two oxygen atoms and a phenyl ring. This environment causes significant deshielding, leading to a predicted chemical shift of approximately δ 5.50 ppm . It will appear as a singlet as it has no adjacent protons to couple with.

-

Dioxane Ring Protons (H-4/H-6): The four protons on the C4 and C6 carbons of the dioxane ring are diastereotopic. The two axial protons are in a different chemical environment from the two equatorial protons. Due to symmetry, the two axial protons are equivalent to each other, as are the two equatorial protons.

-

Axial Protons (H-4ax/H-6ax): These protons typically appear upfield compared to their equatorial counterparts. They are expected to resonate around δ 3.7-3.9 ppm .

-

Equatorial Protons (H-4eq/H-6eq): These protons are generally deshielded relative to the axial ones and are predicted to appear around δ 4.1-4.3 ppm . Each of these signals should appear as a doublet, resulting from geminal coupling to the other proton on the same carbon.

-

-

Hydroxymethyl Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups are expected to appear as a singlet or a closely spaced multiplet around δ 3.6-3.8 ppm . The exact appearance can depend on the solvent and the rate of exchange of the hydroxyl protons.

-

Hydroxyl Protons (-OH): The two hydroxyl protons will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can typically be expected in the range of δ 2.0-4.0 ppm .

Table 1: Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.30 - 7.50 | Multiplet | 5H |

| Benzylic (H-2) | ~ 5.50 | Singlet | 1H |

| Dioxane Equatorial (H-4eq, H-6eq) | ~ 4.1 - 4.3 | Doublet | 2H |

| Dioxane Axial (H-4ax, H-6ax) | ~ 3.7 - 3.9 | Doublet | 2H |

| Hydroxymethyl (-CH₂OH) | ~ 3.6 - 3.8 | Singlet | 4H |

| Hydroxyl (-OH) | Variable (2.0 - 4.0) | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The molecular symmetry reduces the number of expected signals from the 12 total carbons.

Key Predicted Resonances:

-

Phenyl Carbons (C-Ar): The phenyl ring will show four distinct signals:

-

Quaternary Carbon (C-ipso): The carbon directly attached to the dioxane ring is expected around δ 138-140 ppm .

-

Ortho, Meta, and Para Carbons: These will appear in the typical aromatic range of δ 126-130 ppm .

-

-

Benzylic Carbon (C-2): The acetal carbon, bonded to two oxygens, is significantly deshielded and predicted to be in the δ 101-104 ppm range. This is a characteristic chemical shift for the acetal carbon in a 1,3-dioxane ring.[5]

-

Dioxane Ring Carbons (C-4/C-6): Due to symmetry, these two carbons are equivalent and will produce a single signal. Being bonded to an oxygen atom, they are expected to resonate around δ 65-70 ppm .

-

Quaternary Carbon (C-5): This central sp³-hybridized carbon is bonded to four other carbons. Its chemical shift is predicted to be in the δ 35-40 ppm range.

-

Hydroxymethyl Carbons (-CH₂OH): The two equivalent hydroxymethyl carbons will give a single signal, typically around δ 60-65 ppm .

Table 2: Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | 138 - 140 |

| Phenyl (C-o, C-m, C-p) | 126 - 130 |

| Benzylic Acetal (C-2) | 101 - 104 |

| Dioxane (C-4, C-6) | 65 - 70 |

| Quaternary (C-5) | 35 - 40 |

| Hydroxymethyl (-CH₂OH) | 60 - 65 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols described below represent a self-validating system designed to ensure spectral accuracy and reproducibility.

NMR Sample Preparation

Causality: The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade the magnetic field homogeneity and broaden NMR signals.[6] The choice of deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1]

Protocol:

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, sometimes allowing for the observation of coupling to the -OH protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently swirl or sonicate the vial to ensure the sample is fully dissolved. A clear, particle-free solution is required.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Transfer: Transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is thoroughly mixed.

Diagram 1: NMR Sample Preparation Workflow

Caption: Workflow for preparing a small molecule sample for NMR analysis.

NMR Data Acquisition

Causality: Acquisition parameters must be chosen to ensure that all nuclei have sufficient time to relax between pulses for accurate signal integration (quantitation) and to achieve adequate signal-to-noise and resolution.[3]

Protocol for a 500 MHz Spectrometer:

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Pulse Angle: A 30-45 degree flip angle is a good compromise between signal intensity and ensuring slower relaxing protons are not saturated.[3]

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.[4]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).

-

Pulse Angle: A 30-degree flip angle is recommended to avoid saturating the slow-relaxing quaternary carbons.[3]

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A longer delay of 2-5 seconds is crucial to allow for the complete relaxation of quaternary carbons (like C-5 and C-ipso), which have longer T₁ relaxation times.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Advanced Structural Verification

For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable. They reveal correlations between nuclei, confirming the molecular structure and the assignments made from 1D spectra.

Diagram 2: Key 2D NMR Correlation Logic

Caption: Expected correlations in 2D NMR (HSQC/HMBC) for structural validation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments for C-2/H-2, C-4,6/H-4,6, the hydroxymethyl groups, and the phenyl ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations that would lock in the structure include:

-

The benzylic proton (H-2) to the dioxane carbons (C-4/C-6) and the aromatic carbons.

-

The dioxane protons (H-4/H-6) to the benzylic carbon (C-2) and the central quaternary carbon (C-5).

-

The hydroxymethyl protons (-CH₂OH) to the quaternary carbon (C-5).

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect its rigid, chair-like conformation. The chemical shifts and coupling patterns, predicted based on established principles and data from similar structures, provide a unique spectroscopic fingerprint. By employing the rigorous experimental protocols detailed in this guide, researchers can confidently acquire high-quality data for structural verification and purity assessment. The synergistic use of 1D and 2D NMR techniques provides an unambiguous and powerful method for the complete structural elucidation of this important synthetic building block.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a molecule of interest in organic synthesis and material science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies applicable to this compound. We will explore various ionization techniques, including Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the underlying principles and practical considerations for each. The guide will delve into sample preparation, derivatization strategies to enhance ionization efficiency, and the interpretation of mass spectra, including predictable fragmentation pathways. Our focus is on providing not just procedural steps but the scientific rationale behind them, ensuring a robust and reproducible analytical approach.

Introduction to this compound

This compound, also known as O,O'-Benzylidenepentaerythritol, is a cyclic acetal derived from the reaction of benzaldehyde and pentaerythritol.[4][5] Its structure, featuring a rigid 1,3-dioxane ring with two primary hydroxyl groups, makes it a versatile building block in polymer chemistry and as a precursor in various organic syntheses.[1][3] The molecular formula is C₁₂H₁₆O₄ with a molecular weight of 224.26 g/mol .[1][6] Accurate characterization and quantification of this molecule are crucial for quality control in its synthesis and for understanding its behavior in subsequent applications. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [1][6] |

| Molecular Weight | 224.26 g/mol | [1][6] |

| Appearance | White to almost white crystalline powder | [6][7] |

| Melting Point | 133-137 °C | [4][5] |

| CAS Number | 2425-41-4 | [5][6] |

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for this compound must consider its unique chemical features: a moderately polar diol with a nonpolar phenyl group and a cyclic acetal structure. This dual nature influences the choice of ionization source and chromatographic method.

Caption: General workflow for the mass spectrometric analysis of this compound.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[8] Given the presence of two hydroxyl groups, this compound can be analyzed using ESI.

Rationale and Experimental Choices

The hydroxyl groups can be protonated or deprotonated, allowing for detection in both positive and negative ion modes. However, the ionization efficiency of diols in ESI can sometimes be low.[9] To overcome this, derivatization can be employed.

Enhancing Ionization Efficiency through Derivatization

A well-established method to improve the detection of diols is through the formation of cyclic esters with boronic acids.[9][10][11] This not only increases the signal intensity but also provides structural confirmation.

Protocol 1: Derivatization with Phenylboronic Acid for LC-ESI-MS Analysis

-

Reagent Preparation: Prepare a 10 mg/mL stock solution of phenylboronic acid in methanol.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

-

Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the phenylboronic acid stock solution. Vortex the mixture for 30 seconds.

-

Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The reaction forms a stable cyclic boronate ester.

-

LC-MS Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.

Expected Mass Spectra and Fragmentation

In positive ion mode ESI-MS, the native compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 225.2. Adducts with sodium [M+Na]⁺ at m/z 247.2 and potassium [M+K]⁺ at m/z 263.1 are also likely to be observed. The derivatized compound will form a protonated boronate ester [M+C₆H₅B(OH)₂-2H₂O+H]⁺.

Tandem mass spectrometry (MS/MS) of the protonated molecule will provide structural information. The fragmentation is likely to initiate from the protonated site.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique.[12] this compound has a relatively high boiling point, but it can be analyzed by GC-MS, often requiring derivatization to increase its volatility and thermal stability.

The Necessity of Derivatization for GC-MS

The presence of polar hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet and column. Silylation is a common derivatization technique for polyols, replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[13]

Protocol 2: Silylation for GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound into a vial.

-

Drying: Ensure the sample is anhydrous, as moisture will react with the silylating agent. This can be achieved by co-evaporation with an anhydrous solvent like pyridine or by drying under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

GC-MS Injection: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Interpreting GC-MS Data: Fragmentation Patterns

In GC-MS, electron ionization (EI) is typically used, which is a high-energy ionization technique that results in extensive fragmentation.[14][15] The mass spectrum will show a molecular ion peak (for the derivatized compound) and numerous fragment ions that are characteristic of the molecule's structure.

The fragmentation of cyclic acetals under EI conditions often involves the cleavage of the C-O bonds within the dioxane ring and subsequent loss of neutral molecules.[16]

Table 2: Predicted Key Fragment Ions in the EI-MS of TMS-derivatized this compound

| m/z | Proposed Fragment Identity | Significance |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety, characteristic of silylated compounds. |

| 103 | [CH₂=O-Si(CH₃)₃]⁺ | A common fragment for TMS-derivatized primary alcohols. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the phenyl substituent. |

| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation, a hallmark of silylated compounds. |

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The analytical methods described should be validated according to established guidelines, assessing parameters such as:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Internal standards should be used for quantification to correct for variations in sample preparation and instrument response. For this analyte, a structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte, would be ideal.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-ESI-MS and GC-EI-MS. The choice of method depends on the analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the desired structural information. Derivatization is a key step in enhancing the performance of both techniques for this diol-containing molecule. A thorough understanding of the potential fragmentation pathways is crucial for accurate spectral interpretation and structural confirmation. By following the principles and protocols outlined in this guide, researchers can develop robust and reliable methods for the analysis of this important chemical compound.

References

- 1. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Buy 5-Hydroxymethyl-2-phenyl-1,3-dioxane (EVT-8737809) [evitachem.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. This compound | 2425-41-4 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 2425-41-4 | TCI AMERICA [tcichemicals.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural analysis of diols by electrospray mass... [experts.mcmaster.ca]

- 12. smithers.com [smithers.com]

- 13. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. apps.dtic.mil [apps.dtic.mil]

Thermal Stability and Decomposition of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key intermediate derived from the reaction of pentaerythritol and benzaldehyde, serves as a versatile building block in polymer chemistry and organic synthesis. Its utility in applications requiring thermal processing necessitates a thorough understanding of its stability and decomposition profile. This technical guide provides a comprehensive analysis of the thermal properties of this compound. We will delve into the fundamental principles governing the stability of the 1,3-dioxane ring system, propose potential thermal decomposition pathways based on mechanistic principles and computational studies of related structures, and present detailed, field-proven experimental protocols for characterizing its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to equip researchers, chemists, and material scientists with the foundational knowledge and practical methodologies required to confidently assess and utilize this compound in thermally demanding applications.

Introduction and Physicochemical Properties

This compound (also known as O,O'-Benzylidenepentaerythritol) is a crystalline solid synthesized via the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.[1][2] The formation of the cyclic acetal protects two of the four hydroxyl groups of pentaerythritol, leaving two primary hydroxyl groups available for further functionalization.

Structurally, the central 1,3-dioxane ring adopts a stable chair conformation, with the bulky phenyl substituent occupying an equatorial position to minimize steric hindrance.[3][4] This conformation is a key determinant of its stability. The molecule's structure is further stabilized by intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2425-41-4 | [5][6][7] |

| Molecular Formula | C₁₂H₁₆O₄ | [3][7] |

| Molecular Weight | 224.25 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 133 - 137 °C | [1][6][8] |

| Boiling Point | 216 °C (lit.) | [5] |

| Structure | Orthorhombic crystal system | [3] |

Fundamentals of 1,3-Dioxane Ring Stability

The thermal stability of this compound is intrinsically linked to the chemical nature of the acetal functional group.

-

General Acetal Stability : Acetals are known to be highly stable under neutral and basic conditions, making them excellent protecting groups in organic synthesis.[9][10] However, they are susceptible to hydrolysis back to the parent aldehyde and diol under acidic conditions.[11][12] The mechanism involves protonation of one of the acetal oxygens, followed by the loss of an alcohol moiety to form a resonance-stabilized carbocation, which is then attacked by water.[11] While thermal decomposition is distinct from acid hydrolysis, the inherent strength of the C-O bonds in the absence of a catalyst provides significant thermal stability.

-

Structural Considerations : The six-membered 1,3-dioxane ring is generally more stable than its five-membered 1,3-dioxolane counterpart, particularly in acidic media.[13] This enhanced stability is attributed to the reduced ring strain in the chair conformation of the dioxane system. The equatorial positioning of the phenyl group in the title compound further contributes to its thermodynamic stability.[3]

Predicted Thermal Decomposition Pathways

Direct experimental studies on the thermal decomposition of this compound are not extensively reported in the literature. However, by leveraging computational studies on related 1,3-dioxane derivatives and fundamental chemical principles, we can propose plausible decomposition mechanisms. A computational study on 5-nitro-5-R-1,3-dioxane compounds identified a decomposition pathway involving a cyclic transition state.[14][15]

Adapting this framework, a likely pathway for the thermal decomposition of this compound could initiate with a retro-Prins-type fragmentation or a concerted ring-opening mechanism. The primary hydroxyl groups may also participate in intramolecular reactions at elevated temperatures.

Two plausible initial decomposition steps are proposed:

-

Reversion to Precursors : The most straightforward thermal decomposition pathway is the reversion of the acetal to its starting materials: pentaerythritol and benzaldehyde. This process is essentially the reverse of the synthesis reaction.

-

Ring Fragmentation : A more complex pathway may involve homolytic cleavage of the C-O bonds within the dioxane ring, leading to the formation of radical intermediates. This could be followed by a cascade of reactions, including hydrogen abstraction and elimination, to produce a variety of smaller, volatile fragments such as formaldehyde, and various phenyl-containing species.

The diagram below illustrates a hypothetical decomposition workflow, beginning with the intact molecule and branching into potential fragmentation routes.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability and decomposition profile, a systematic workflow employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. Coupling the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) provides invaluable data for identifying evolved gas products.

Caption: Recommended experimental workflow for comprehensive thermal characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization and to quantify these mass losses.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step and the final char yield at 600°C.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Weigh 3-7 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25°C, then ramp to 150°C (above the literature melting point) at 10°C/min. This removes the sample's prior thermal history.

-

Cool: Cool the sample from 150°C to -50°C at 10°C/min.

-

Second Heat: Ramp from -50°C to 200°C at 10°C/min. The data from this second heating scan is typically used for analysis.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature.

-

Identify the melting temperature (T_m) as the peak of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

-

Observe any other endothermic (decomposition) or exothermic (crystallization) events.

-

Summary of Expected Data and Interpretation

Based on the compound's structure and the proposed experimental plan, the following outcomes can be anticipated.

Table 2: Anticipated Thermal Analysis Data

| Analysis Technique | Parameter | Expected Observation/Value | Interpretation |

| DSC | Melting Point (T_m) | ~135 °C | Corresponds to the phase transition from solid to liquid.[1][6] |

| Enthalpy of Fusion (ΔH_f) | To be determined | Indicates the energy required to melt the crystalline structure. | |

| TGA (N₂) | Onset of Decomposition (T_onset) | > 200 °C | The temperature at which the dioxane ring or its substituents begin to thermally break down. |

| Mass Loss Step 1 | To be determined | Could correspond to the loss of benzaldehyde (MW: 106.12) or other initial fragments. | |

| Mass Loss Step 2 | To be determined | Further fragmentation of the pentaerythritol backbone. | |

| Char Yield @ 600°C | Low to moderate | Aromatic compounds can contribute to char formation at high temperatures. | |

| TGA-MS | Evolved Gas Fragments | m/z = 106, 30, 18 | Tentative assignment to benzaldehyde, formaldehyde, and water, respectively. |

Conclusion and Authoritative Grounding

This guide provides a robust framework for understanding and evaluating the thermal stability of this compound. While its stable, chair-conformation dioxane ring imparts considerable stability, thermal decomposition is expected to occur at temperatures exceeding its melting point, likely proceeding through retro-acetalization or complex ring fragmentation pathways. The detailed TGA and DSC protocols outlined herein represent a self-validating system for empirical characterization. By following this comprehensive approach, researchers can obtain reliable data to predict the compound's behavior in high-temperature applications, ensuring both process safety and product integrity.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. This compound | 2425-41-4 [chemicalbook.com]

- 3. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. This compound | 2425-41-4 | TCI AMERICA [tcichemicals.com]

- 7. clearsynth.com [clearsynth.com]

- 8. labproinc.com [labproinc.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key intermediate in various organic syntheses. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This document synthesizes theoretical principles with available experimental observations to offer a predictive and practical overview of its behavior in a range of common organic solvents. A detailed, step-by-step protocol for the experimental determination of solubility is also provided, empowering researchers to generate precise quantitative data.

Introduction to this compound

This compound (CAS No. 2425-41-4) is a white crystalline solid with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.26 g/mol .[1][2] Structurally, it is a cyclic acetal formed from the reaction of pentaerythritol and benzaldehyde.[3] The molecule possesses a unique combination of structural features: a rigid 1,3-dioxane ring, a nonpolar phenyl group, and two primary hydroxyl groups. This amphiphilic nature dictates its solubility profile and, consequently, its application. The compound serves as a valuable precursor in organic synthesis and has been investigated for its potential insecticidal and anti-foaming properties.[4][5]

The chair conformation of the 1,3-dioxane ring with the phenyl group in an equatorial position influences its crystalline packing and interactions with solvent molecules.[4] The two hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, a critical factor for its solubility in protic solvents.

The Theoretical Framework of Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6][7] The dissolution process involves overcoming two sets of intermolecular forces: those between the solute molecules in the crystal lattice (lattice energy) and those between the solvent molecules. In return, new intermolecular forces are formed between the solute and solvent molecules.

For this compound, the key factors influencing its solubility are:

-

Hydrogen Bonding: The two -CH₂OH groups are the most significant contributors to the molecule's polarity. They can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and hydrogen bond-accepting aprotic solvents (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The ether linkages in the dioxane ring and the hydroxyl groups contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The nonpolar phenyl group and the hydrocarbon backbone interact via weaker London dispersion forces, promoting solubility in nonpolar or weakly polar solvents (e.g., toluene, diethyl ether).

A successful dissolution occurs when the energy released from the new solute-solvent interactions is sufficient to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Solubility Profile in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale and Supporting Evidence |

| Polar Protic | Water | Sparingly Soluble | The two hydroxyl groups allow for some water solubility, but the large, nonpolar phenyl and dioxane backbone limits it. Synthesis often occurs in water, with the product precipitating out, confirming its low solubility.[3] A related compound, benzaldehyde glyceryl acetal, is described as slightly soluble in water.[8] |

| Methanol, Ethanol | Soluble | The alkyl alcohols can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl groups of the solute. Miscibility in ethanol has been reported.[8] | |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Moderately Soluble | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Recrystallization from ethyl acetate is a common purification method, indicating good solubility at elevated temperatures and lower solubility at room temperature.[4][5] |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. Its use as a reaction solvent for the synthesis of this compound suggests good solubility.[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and should effectively dissolve the compound. | |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble (Increased with Heat) | The phenyl group on the solute interacts favorably with aromatic solvents via π-π stacking. Toluene is frequently used as a recrystallization solvent, which confirms that solubility is significant at higher temperatures.[3][9] |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Moderately Soluble | These solvents are weakly polar and can act as hydrogen bond acceptors for the solute's hydroxyl groups. Dissolution in diethyl ether is mentioned in purification workups.[4][5] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The lack of polarity and inability to form strong interactions with the hydroxyl groups make these poor solvents for this compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate dipole moment and can solvate the molecule, but are not expected to be as effective as more polar options. |